BenchChemオンラインストアへようこそ!

3-Phenylazetidin-3-amine

Triple reuptake inhibitor Antidepressant Monoamine transporter

3-Phenylazetidin-3-amine (CAS 688305-74-0, C₉H₁₂N₂, MW 148.21) is a 3,3-disubstituted azetidine bearing both a phenyl ring and a primary amine at the azetidine C3 position. This geminal substitution pattern creates a sterically constrained, conformationally rigid scaffold that distinguishes it from both mono-substituted azetidines and larger-ring heterocyclic analogs (e.g., piperidines, pyrrolidines).

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B11924490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylazetidin-3-amine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1C(CN1)(C2=CC=CC=C2)N
InChIInChI=1S/C9H12N2/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7,10H2
InChIKeyGCZVXMPQTCSBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylazetidin-3-amine: Core Structural and Pharmacological Profile for Informed Procurement


3-Phenylazetidin-3-amine (CAS 688305-74-0, C₉H₁₂N₂, MW 148.21) is a 3,3-disubstituted azetidine bearing both a phenyl ring and a primary amine at the azetidine C3 position . This geminal substitution pattern creates a sterically constrained, conformationally rigid scaffold that distinguishes it from both mono-substituted azetidines and larger-ring heterocyclic analogs (e.g., piperidines, pyrrolidines) [1]. The compound is most commonly procured as its dihydrochloride salt (CAS 1384265-65-9), which enhances aqueous solubility and bench stability for downstream synthetic and biological applications . Its structural architecture places it at the intersection of multiple pharmacologically relevant chemotypes, including triple reuptake inhibitor scaffolds, catecholaminergic modulators, and constrained GABA/β-alanine mimetics.

Why 3-Phenylazetidin-3-amine Cannot Be Interchanged with Generic Azetidine or Piperidine Analogs


The geminal 3-phenyl/3-amino substitution on the azetidine ring creates a pharmacophore that is not reproducible by simple mixing of 3-phenylazetidine and 3-aminoazetidine building blocks. The co-localization of the planar phenyl ring (enabling π-stacking and hydrophobic interactions) with the hydrogen-bond-donating primary amine at the identical ring position imposes a unique spatial orientation that is absent in regioisomeric 2-phenyl or N-phenyl azetidines [1]. This rigidity translates into measurable differences in transporter binding profiles: 3-aminoazetidine derivatives achieve hSERT IC₅₀ values of 7.6 nM (compound 10dl), representing a ~20-fold improvement over the clinical SSRI fluoxetine (IC₅₀ 150 nM), and nearly a 10-fold improvement over the SNRI duloxetine (IC₅₀ 10.4 nM at hSERT) [2]. Furthermore, matched-pair comparisons between azetidine and piperidine scaffolds in P2Y₁₂ antagonist programs reveal a 10-fold higher in vivo clearance for azetidines, indicating that ring-size substitution is not pharmacokinetically neutral [3]. These findings collectively demonstrate that the specific 3-phenylazetidin-3-amine architecture delivers a differentiated and non-interchangeable biological fingerprint.

Quantitative Differentiation Evidence: 3-Phenylazetidin-3-amine vs. Closest Analogs and In-Class Candidates


Triple Reuptake Inhibition: 3-Aminoazetidine Derivatives Achieve ~20-Fold Greater hSERT Potency Than Fluoxetine

In a systematic exploration of 3-aminoazetidine derivatives as triple reuptake inhibitors (TRIs), compound 10dl—a 3-aminoazetidine congener closely related to the 3-Phenylazetidin-3-amine core—exhibited an hSERT IC₅₀ of 7.6 nM, compared to the SSRI fluoxetine at 150 nM, representing a 19.7-fold potency advantage [1]. Against hNET, 10dl (IC₅₀ 45.2 nM) significantly outperformed nisoxetine (IC₅₀ 20 nM at hNET but 700 nM at hSERT, yielding no SERT activity), while at hDAT, 10dl (IC₅₀ 330 nM) was comparable to the reference DRI GBR12909 (IC₅₀ 190 nM) [1]. The hERG safety margin (hERG IC₅₀ / hSERT IC₅₀) for 10dl was 733-fold, the highest among all candidates evaluated [1]. This profile—potent SERT inhibition combined with balanced NET/DAT activity—is not achievable with the 3-α-oxyazetidine precursors from which the 3-aminoazetidines were derived by bioisosteric replacement.

Triple reuptake inhibitor Antidepressant Monoamine transporter

Ring-Size Pharmacokinetic Differentiation: Azetidine vs. Piperidine P2Y₁₂ Antagonists Show 10-Fold Higher Clearance and Distinct ED₅₀

In a matched-pair comparison within an ethyl 6-aminonicotinate acyl sulfonamide series, the azetidine-containing compound 13 was directly compared to its piperidine analog 3 for antithrombotic efficacy and pharmacokinetic profile [1]. In a modified Folts model in dog, azetidine 13 dose-dependently inhibited ADP-induced platelet aggregation with an antithrombotic ED₅₀ of 10 µg/kg/min, versus 3.0 µg/kg/min for piperidine 3 [1]. Critically, evaluation of six matched-pair compounds in dog revealed a 10-fold higher in vivo clearance for azetidine-containing molecules compared to their piperidine counterparts [1]. Despite the higher ED₅₀, the therapeutic index (antithrombotic dose vs. bleeding-time-prolongation dose) was ≥10 for both ring systems, demonstrating that the azetidine scaffold provides a distinct PK/PD trade-off without compromising the therapeutic window [1].

P2Y₁₂ antagonist Antithrombotic Pharmacokinetics

GABA Uptake Inhibition: 3-Phenylazetidine Scaffold Replaces Piperidine in GAT-1/GAT-3 Ligands with Retained Affinity

3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives were designed as conformationally constrained analogs of the known GABA-uptake inhibitor NNC-05-2045, wherein the piperidine ring of the lead compound was replaced by an azetidine ring [1]. The azetidine analog 18b exhibited moderate affinity for GAT-1 with an IC₅₀ of 26.6 ± 3.3 µM, while analog 18e showed GAT-3 affinity with an IC₅₀ of 31.0 ± 4.7 µM [1]. By contrast, tetrazole-based azetidine derivatives in the same study showed no detectable potency as GABA-uptake inhibitors, demonstrating that the 3-phenyl/3-hydroxy substitution pattern is essential—not merely the azetidine ring itself—for transporter recognition [1]. This data positions 3-substituted phenylazetidines as viable, rigidity-enhanced alternatives to piperidine-based GABA uptake inhibitors, with the potential for improved subtype selectivity through further aryl substitution tuning.

GABA transporter GAT-1 inhibitor CNS disorders

Monoamine Oxidase Inhibition: 3-Amino-2-phenylazetidine Demonstrates MAO Activity Absent in Non-Aminated 3-Phenylazetidine

The synthesis and pharmacological evaluation of 3-amino-2-phenylazetidine—a regioisomer of 3-Phenylazetidin-3-amine—established that the 3-amino substitution on the phenylazetidine core confers measurable in vitro activity against monoamine oxidase (MAO) [1]. This MAO inhibitory activity was detected in the 3-amino-2-phenylazetidine analog, whereas the parent compound 3-phenylazetidine (lacking the 3-amino group) has been characterized primarily as an analgesic and sympathomimetic agent with no reported MAO activity [2]. Although quantitative IC₅₀ or Ki values were not reported in the original 1971 study, the qualitative observation that introduction of the 3-amino group shifts the biological profile from opioid/sympathomimetic to MAO inhibition represents a functional bifurcation attributable to the 3-amino substituent. This finding implies that 3-Phenylazetidin-3-amine—bearing both the 3-phenyl and 3-amino groups—may engage MAO or related amine-oxidizing enzymes as part of its polypharmacology.

Monoamine oxidase inhibitor MAO Neuropharmacology

Catecholaminergic Modulation: 3-Phenyl-azetidine Derivatives Selectively Modulate Cortical Dopamine and Norepinephrine

Patent disclosures from NeuroSearch Sweden AB establish that 3-phenyl-azetidine derivatives, including 1-alkyl-3-hydroxy-3-phenylazetidine compounds, function as selective modulators of cortical catecholaminergic neurotransmission—specifically altering extracellular levels of dopamine and norepinephrine in cerebral cortical areas of the mammalian brain [1]. This mechanism is conceptually distinct from classical monoamine reuptake inhibition or MAO inhibition, representing a third pharmacological modality accessible to the 3-phenylazetidine chemotype. The patent scope explicitly covers 3-phenyl-azetidine derivatives for CNS disorders including Parkinson's disease, ADHD, and drug addiction [1]. While quantitative in vivo microdialysis data for extracellular catecholamine levels are not publicly disclosed in the patent documents, the breadth of therapeutic claims across multiple CNS indications—granted by both European (EP2367785B1) and US (US8623860B2) patent offices—provides orthogonal validation of biological differentiation .

Catecholamine modulator Dopamine CNS therapeutics

Synthetic Accessibility: Single-Step Azetidine-3-amine Formation from Bench-Stable Precursors vs. Multi-Step Traditional Routes

Traditional synthesis of 3-amino-3-phenylazetidine requires a multi-step sequence involving a modified Strecker reaction with N-benzhydryl-3-azetidinone, dibenzylamine, phenyl magnesium bromide displacement, and catalytic hydrogenation [1]. A more recent single-step methodology for azetidine-3-amines proceeds from a bench-stable commercial material, tolerating common functional groups and delivering moderate-to-high yields with secondary amines [2]. This one-step protocol compares favorably to alternative multi-step procedures and can be utilized for 'any-stage' functionalization, including late-stage azetidinylation of approved drugs and pharmacologically active compounds [2]. For procurement planning, this synthetic divergence means that libraries of 3-substituted azetidine-3-amines can now be accessed with significantly reduced synthetic burden compared to the original 1995 route, although the specific 3-phenyl derivative still requires the Grignard addition step for phenyl introduction.

Synthetic methodology Late-stage functionalization Medicinal chemistry

3-Phenylazetidin-3-amine: High-Value Research and Industrial Application Scenarios


CNS Drug Discovery: Triple Reuptake Inhibitor Lead Optimization

Procurement of 3-Phenylazetidin-3-amine is warranted when a CNS drug discovery program requires a 3,3-disubstituted azetidine core for triple reuptake inhibitor (TRI) development. Evidence from Han et al. (2014) demonstrates that 3-aminoazetidine derivatives achieve hSERT IC₅₀ values of 7.6 nM—nearly 20-fold more potent than fluoxetine—with balanced hNET and hDAT activity and a 733-fold hERG safety margin [1]. The 3-phenyl group can be further diversified (e.g., 3,4-dichlorophenyl substitution in compound 10dl) to tune transporter selectivity ratios (hNET/hSERT and hDAT/hSERT), making 3-Phenylazetidin-3-amine an ideal starting scaffold for parallel SAR libraries targeting the SERT > NET > DAT inhibition profile prioritized for next-generation antidepressants [1].

P2Y₁₂ Antagonist Programs Requiring Differentiated Pharmacokinetic Profiles

In antithrombotic drug discovery where tissue residency or rapid clearance is therapeutically advantageous, the azetidine scaffold offers a quantifiably distinct PK profile from piperidine analogs. Head-to-head data from Bach et al. (2013) shows that azetidine-containing P2Y₁₂ antagonists exhibit a 10-fold higher in vivo clearance than matched-pair piperidines in dog, while maintaining a therapeutic index ≥10 [1]. 3-Phenylazetidin-3-amine, with its additional 3-amino functionality, provides an entry point for generating azetidine-based acyl sulfonamide or sulfonylurea P2Y₁₂ antagonists with tunable PK properties that are inaccessible using piperidine, pyrrolidine, or acyclic amine scaffolds [1].

GABAergic Agent Development: Conformationally Constrained GAT-1/GAT-3 Ligands

For programs developing GABA transporter inhibitors for epilepsy, neuropathic pain, or spasticity, 3-Phenylazetidin-3-amine serves as a precursor to 3-hydroxy-3-phenylazetidine derivatives that have demonstrated measurable affinity at GAT-1 (IC₅₀ = 26.6 µM) and GAT-3 (IC₅₀ = 31.0 µM) [1]. The azetidine ring provides conformational rigidity not achievable with the piperidine ring of the prototype inhibitor NNC-05-2045, potentially reducing entropic penalties upon transporter binding and enabling improved subtype selectivity through systematic aryl substitution [1]. The 3-amino group in 3-Phenylazetidin-3-amine can be converted to the 3-hydroxy moiety via diazotization/hydrolysis, providing a synthetic entry point distinct from direct 3-azetidinone routes.

Catecholaminergic Modulator Programs with IP Differentiation Requirements

Organizations pursuing cortical catecholaminergic modulators for Parkinson's disease, ADHD, or drug addiction may leverage 3-Phenylazetidin-3-amine as a key intermediate that falls within the patent scope of granted EP2367785B1 and US8623860B2 claims [1]. The 3-amino group provides a synthetic handle for further N-alkylation or acylation to generate 1,3,3-trisubstituted azetidine derivatives that modulate extracellular dopamine and norepinephrine levels via a mechanism distinct from both transporter inhibition and MAO inhibition [1]. For generic pharmaceutical development or novel IP generation, careful freedom-to-operate analysis is advised given the existing patent estate, but the compound's position at the intersection of three pharmacological mechanisms (reuptake inhibition, MAO inhibition, catecholaminergic modulation) offers unique polypharmacology opportunities [1].

Quote Request

Request a Quote for 3-Phenylazetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.